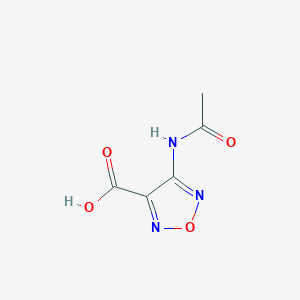

3-(2-氨基乙基)-2-甲基-1H-吲哚-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

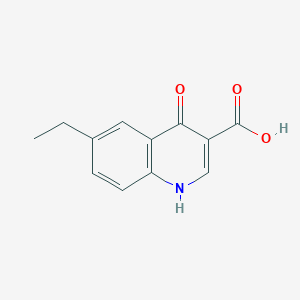

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a compound of interest due to its structural relation to indoles, which are foundational structures in a multitude of organic and pharmaceutical chemistry applications. Indoles themselves have been a focal point of synthesis strategies due to their presence in a wide array of natural and synthetic compounds with significant biological activities (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of indole derivatives, including compounds like 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, often utilizes strategic approaches that hinge on the formation of the indole ring. Methods include reactions that focus on the formation of bonds to a functionalized aromatic carbon or the direct introduction of substituents at specific positions on the indole core. The Fischer synthesis, for example, is a classical method for indole formation that has seen variations to accommodate different substituents (Fusco & Sannicolo, 1978).

Molecular Structure Analysis

Indoles, by virtue of their aromatic nature and nitrogen incorporation, present a rich tapestry for electronic and spatial interaction studies. The electron-rich indole nucleus favors electrophilic substitution, making it a versatile core for further functionalization. The specific substituents in 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile influence its reactivity and potential interaction with biological targets.

Chemical Reactions and Properties

The indole nucleus, and by extension its derivatives, are involved in a wide range of chemical reactions. These can include nucleophilic substitutions, facilitated by the electron-rich nature of the indole ring, or reactions specific to the functional groups present on the substituents. Aminomethyl groups, for instance, allow for the introduction of new stereogenic centers and can undergo various transformations (Bonandi et al., 2020).

科学研究应用

神经递质研究

该化合物在结构上与色胺相似,色胺是一种重要的神经递质 . 它与神经递质血清素(5-羟色胺)和褪黑素(5-甲氧基-N-乙酰色胺)在结构和化学上非常相似,褪黑素在人类日常行为和生理状态中起着关键作用 . 因此,它可用于与这些神经递质相关的研究。

抗氧化活性研究

色胺和其他吲哚衍生物以其抗氧化特性而闻名 . 它们是高效的抗氧化剂,可以保护脂质和蛋白质免受过氧化 . 该化合物可用于研究吲哚类化合物在生物系统中的抗氧化功效 .

自由基清除研究

吲哚类化合物清除自由基的能力受其功能性残基的强烈调节 . 该化合物可用于研究吲哚类化合物的自由基清除特性 .

构象和立体电子研究

利用分子动力学结合功能密度计算,扫描了色胺的构象空间 . 该化合物可用于类似的研究,研究吲哚类化合物的构象和立体电子特性 .

纳米纤维素气凝胶制造

该化合物有可能用于纳米纤维素气凝胶的制造 . 在一项研究中,通过对球形纳米纤维素水凝胶进行冷冻干燥或超临界CO2干燥,制备了胺改性的纳米纤维素气凝胶 . 胺基通过纳米纤维素和胺化合物的C–O–Si键引入 .

CO2捕获研究

胺改性的纳米纤维素气凝胶有可能通过共价键合捕获CO2 . 该化合物可用于类似的研究,研究胺改性材料在CO2捕获方面的潜力 .

作用机制

Target of Action

The compound “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . Therefore, it is likely that this compound interacts with the same or similar targets as these neurotransmitters, which play a key role in the daily behavioral and physiological states of humans .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the physiological state of the organism. Given its structural similarity to serotonin and melatonin, it may bind to their receptor sites, influencing the transmission of signals in the nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by serotonin and melatonin, given their structural similarities . These pathways include the regulation of mood, cognition, reward, learning, memory, and numerous physiological processes .

Pharmacokinetics

Given its structural similarity to serotonin and melatonin, it may share similar adme properties . For instance, it may be metabolized by the same enzymes and transported by the same transporters .

Result of Action

The result of the compound’s action would likely involve changes in the physiological state of the organism, given its potential role as a neurotransmitter . This could include effects on mood, cognition, reward, learning, memory, and various physiological processes .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes could all influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

属性

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBPLYYWOXKDTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362533 |

Source

|

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74885-64-6 |

Source

|

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)